molecular formula C10H16N2O2 B12877562 (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate CAS No. 68384-75-8

(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate

Cat. No.: B12877562
CAS No.: 68384-75-8
M. Wt: 196.25 g/mol
InChI Key: MLQBLDCCVIHBDW-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 1 and 2, and an ethylcarbamate group attached to the 3-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate typically involves the reaction of 1,2-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acetic acid

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
  • (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

Uniqueness

(1,2-Dimethyl-1H-pyrrol-3-yl)methyl ethylcarbamate is unique due to its specific substitution pattern on the pyrrole ring and the presence of the ethylcarbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

68384-75-8

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(1,2-dimethylpyrrol-3-yl)methyl N-ethylcarbamate

InChI

InChI=1S/C10H16N2O2/c1-4-11-10(13)14-7-9-5-6-12(3)8(9)2/h5-6H,4,7H2,1-3H3,(H,11,13)

InChI Key

MLQBLDCCVIHBDW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OCC1=C(N(C=C1)C)C

Origin of Product

United States

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